5-Bromo-2-cyclopropylmethyl-7-methyl-2,3-dihydro-isoindol-1-one
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Overview
Description
5-Bromo-2-cyclopropylmethyl-7-methyl-2,3-dihydro-isoindol-1-one is a chemical compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 5-Bromo-2-cyclopropylmethyl-7-methyl-2,3-dihydro-isoindol-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the bromination of a precursor compound followed by cyclization to form the isoindolone ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Bromo-2-cyclopropylmethyl-7-methyl-2,3-dihydro-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Scientific Research Applications
5-Bromo-2-cyclopropylmethyl-7-methyl-2,3-dihydro-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclopropylmethyl-7-methyl-2,3-dihydro-isoindol-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
5-Bromo-2-cyclopropylmethyl-7-methyl-2,3-dihydro-isoindol-1-one can be compared with other isoindolone derivatives. Similar compounds include:
- 5-Bromo-2,3-dihydro-1H-isoindol-1-one
- 7-Methyl-2-cyclopropylmethyl-2,3-dihydro-isoindol-1-one These compounds share structural similarities but may differ in their biological activities and chemical properties, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C13H14BrNO |
---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
5-bromo-2-(cyclopropylmethyl)-7-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C13H14BrNO/c1-8-4-11(14)5-10-7-15(6-9-2-3-9)13(16)12(8)10/h4-5,9H,2-3,6-7H2,1H3 |
InChI Key |
HEFLGWGPLOFZEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)N(C2)CC3CC3)Br |
Origin of Product |
United States |
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